molecular formula C12H13BrN2O2 B1437609 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 732962-63-9

5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B1437609
CAS No.: 732962-63-9
M. Wt: 297.15 g/mol
InChI Key: FHYUCWKGNMXXNA-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione is a substituted isatin derivative with a bromine atom at position 5 and a 2-(dimethylamino)ethyl group at position 1. The compound’s structure combines the isatin core (indole-2,3-dione) with functional groups that modulate its electronic and steric properties.

Properties

IUPAC Name

5-bromo-1-[2-(dimethylamino)ethyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-14(2)5-6-15-10-4-3-8(13)7-9(10)11(16)12(15)17/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYUCWKGNMXXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 5-bromoindole with 2-(dimethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction . The reaction mixture is then heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

Structural Information

  • Molecular Formula : C₁₂H₁₃BrN₂O₂
  • Molecular Weight : 297.15 g/mol
  • SMILES Notation : CN(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+297.02333160.7
[M+Na]+319.00527162.7
[M+NH₄]+314.04987164.6
[M+K]+334.97921164.3
[M-H]⁻295.00877160.7

Medicinal Chemistry

5-Bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione has been explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development against various diseases, including cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

Research indicates that indole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that compounds similar to this indole derivative showed significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that further exploration of this compound could yield promising results in anticancer therapies .

Organic Synthesis

This compound serves as a versatile scaffold in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. Researchers have utilized it to synthesize more complex molecules with potential biological activity.

Example Reaction Pathway

A synthetic pathway involving the bromination of indoles has been reported, where derivatives like this compound can be synthesized through a one-pot reaction involving dimethylamine and ethyl bromide under controlled conditions.

Biological Research

In biological studies, this compound can be used as a tool to investigate enzyme interactions or receptor binding due to its unique structural features. Its dimethylamino group may enhance solubility and bioavailability, making it suitable for in vivo studies.

Application in Neuropharmacology

The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds can act on serotonin receptors, which could lead to developments in treatments for mood disorders .

Mechanism of Action

The mechanism of action of 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione, highlighting substituent variations and their implications:

Compound Name Substituent at Position 1 Bromo Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-(Dimethylamino)ethyl 5 C₁₂H₁₂BrN₃O₂ 326.15 Potential antioxidant/corrosion inhibitor
5-Bromo-1-[2-(diethylamino)ethyl]-... (5-BEI) 2-(Diethylamino)ethyl 5 C₁₄H₁₆BrN₃O₂ 354.20 Corrosion inhibitor
5-Bromo-1-allyl-... Allyl (prop-2-en-1-yl) 5 C₁₁H₈BrNO₂ 282.09 Pharmaceutical interest
5-Bromo-1-ethyl-... Ethyl 5 C₁₀H₈BrNO₂ 268.08 Safety data available
5-Bromo-1-octyl-... Octyl 5 C₁₆H₂₀BrNO₂ 338.24 High lipophilicity
5-Bromo-6-hydroxy-... Hydroxy at position 6 5 C₈H₄BrNO₃ 242.03 Enhanced polarity
5-Bromo-1,7-dimethyl-... Methyl at positions 1 and 7 5 C₁₀H₉BrN₂O₂ 285.10 Steric hindrance

Key Comparisons:

Aminoethyl Substituents: The dimethylaminoethyl group in the target compound provides moderate lipophilicity and basicity compared to the diethylaminoethyl analog (5-BEI, ). The latter’s longer alkyl chains may enhance corrosion inhibition efficiency due to increased hydrophobicity. The hydrochloride salt of the diethylaminoethyl derivative (discontinued, ) highlights the amino group’s ability to form salts, improving solubility in polar solvents.

Alkyl vs. Functionalized Substituents: Allyl-substituted analogs (e.g., ) exhibit conformational flexibility, with the allyl group arching over the indole ring in crystal structures . This spatial arrangement may influence intermolecular interactions in solid-state applications. Ethyl and octyl substituents () lack the amino group’s reactivity, resulting in simpler solubility profiles.

Electronic and Steric Effects: The 6-hydroxy derivative () introduces a polar hydroxyl group, enhancing hydrogen-bonding capacity and aqueous solubility compared to the target compound .

Applications: 5-BEI () demonstrates efficacy as a corrosion inhibitor, suggesting the target compound’s dimethylaminoethyl group may similarly adsorb onto metal surfaces via nitrogen lone pairs . Allyl-substituted isatins () are explored for pharmaceutical applications, implying that the target compound’s aminoethyl group could be tailored for bioactive derivatives .

Research Findings and Data

  • Safety : The ethyl-substituted analog () highlights inhalation risks and standard first-aid measures, which may extend to the target compound .
  • Physical Properties : The octyl derivative’s molecular weight (338.24 g/mol) and lipophilicity contrast sharply with the hydroxy analog’s polarity (242.03 g/mol), illustrating how substituents dictate solubility .

Biological Activity

5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione (CAS Number: 732962-63-9) is a synthetic compound belonging to the indole class of molecules. Its unique chemical structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrN2O2. The compound features a bromine atom at the 5-position of the indole ring and a dimethylaminoethyl side chain. The structure can be represented as follows:

SMILES CN C CCN1C2 C C C C C2 Br C O C1 O\text{SMILES }\text{CN C CCN1C2 C C C C C2 Br C O C1 O}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various indole derivatives, including those with halogen substitutions. Although specific data on this compound is limited, its structural similarities to other effective compounds suggest potential efficacy against bacterial strains.

In a related study on similar compounds, it was noted that halogenated indoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with bromine substitutions showed inhibition zones ranging from 19 mm to 24 mm against various bacterial strains such as E. coli and S. aureus .

Antifungal Activity

The antifungal potential of indole derivatives has also been documented. Compounds structurally related to this compound demonstrated activity against fungi such as Candida albicans and Fusarium oxysporum. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16.69 µM to 222.31 µM against different fungal strains .

Case Studies and Research Findings

While specific case studies on the biological activity of this compound are scarce, the following research findings provide insights into its potential applications:

Study Findings
Study on Indole Derivatives Indicated that halogenated indoles exhibit broad-spectrum antibacterial activity; compounds similar to 5-bromo derivatives showed inhibition against E. coli and Bacillus mycoides.
Antifungal Activity Assessment Highlighted that structurally similar indoles had MIC values effective against Candida albicans, suggesting potential for therapeutic use in fungal infections.

Q & A

Q. What are the established synthetic routes for 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving halogenation, alkylation, and cyclization. For example, indole derivatives are often functionalized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems, followed by purification via flash column chromatography and aqueous precipitation to achieve ~25% yield . To optimize purity, rigorous characterization using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is essential. For instance, 1H^1H-NMR signals at δ 7.23 (m, 3H) and 4.62 (t, J = 7.2 Hz, 2H) confirm regioselective alkylation, while HRMS ([M+H]+^+ at m/z 385.0461) validates molecular integrity .

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies in NMR or mass spectrometry data often arise from residual solvents, stereochemical variations, or impurities. Cross-referencing with computational predictions (e.g., DFT-calculated chemical shifts) and repeating experiments under anhydrous conditions can mitigate these issues. For example, 19F^{19}F-NMR signals at δ -114.65 were critical in confirming fluorophenyl substituents in analogous compounds . Additionally, single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation .

Q. What are the standard protocols for evaluating the stability of this compound under varying experimental conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to assess decomposition temperatures.
  • Solvent compatibility : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and monitor degradation via HPLC .
  • pH dependence : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and track changes using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Quantum mechanical calculations (e.g., DFT for frontier molecular orbitals) predict reactivity sites, while molecular docking identifies potential binding interactions. For example, modifying the dimethylaminoethyl group could enhance solubility and receptor affinity. ICReDD’s integrated computational-experimental framework ( ) uses reaction path searches and machine learning to prioritize synthetic targets, reducing trial-and-error cycles .

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

Statistical Design of Experiments (DoE) minimizes trials while maximizing data output. Key factors include:

  • Catalyst loading : Vary CuI concentrations (0.5–5 mol%) to identify optimal stoichiometry.
  • Solvent ratios : Test PEG-400:DMF ratios (1:1 to 1:4) for polarity effects .
  • Reaction time : Use response surface methodology to model yield vs. time (e.g., 6–24 hours) . Advanced platforms like COMSOL Multiphysics integrate AI for real-time parameter adjustment, enabling autonomous optimization .

Q. How do structural modifications (e.g., bromine substitution) influence electrochemical properties?

Bromine’s electron-withdrawing effect alters redox behavior. Cyclic voltammetry (CV) in acetonitrile with 0.1M TBAPF6_6 as electrolyte can reveal oxidation/reduction peaks. Compare with non-brominated analogs (e.g., 5-methoxy derivatives in ) to isolate substituent effects. DFT calculations of HOMO-LUMO gaps further correlate structural features with electrochemical stability .

Q. What methodologies address batch-to-batch variability in catalytic applications?

  • Process analytical technology (PAT) : In-situ FTIR monitors reaction progress to ensure consistency.
  • Membrane separation : Use nanofiltration () to isolate high-purity batches .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size (via SEM) and crystallinity (PXRD) .

Methodological Resources

  • Structural validation : Single-crystal X-ray diffraction (CCDC-2191474/2102023) .
  • Reaction optimization : ICReDD’s quantum chemical workflows and COMSOL-AI integration .
  • Data management : Public databases (e.g., CCDC) for crystallographic data sharing .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione

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